molecular formula C14H11F3 B12851901 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl

2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12851901
M. Wt: 236.23 g/mol
InChI Key: FUHUNCSPOBIZFB-UHFFFAOYSA-N
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Description

2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to enhance yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold. The presence of both a methyl and a trifluoromethyl group imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H11F3

Molecular Weight

236.23 g/mol

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H11F3/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15,16)17/h2-9H,1H3

InChI Key

FUHUNCSPOBIZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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